molecular formula C10H8F3N3O B12840549 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Cat. No.: B12840549
M. Wt: 243.18 g/mol
InChI Key: UZHALCSKRWDYGJ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and an aminophenyl group, which can participate in various chemical reactions. The unique structure of this compound makes it valuable for various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the following steps:

Chemical Reactions Analysis

1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2-(4-aminophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)8-5-9(17)16(15-8)7-3-1-6(14)2-4-7/h1-4H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHALCSKRWDYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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